molecular formula C21H21N3O5S2 B2505851 N-(4-ethylphenyl)-2-({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide CAS No. 1021217-81-1

N-(4-ethylphenyl)-2-({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2505851
CAS No.: 1021217-81-1
M. Wt: 459.54
InChI Key: UNZBYENQGBFIEW-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide is a high-purity chemical compound offered for research and development purposes. This synthetic small molecule features a dihydropyrimidinone core, a scaffold recognized in medicinal chemistry for its diverse biological activities. The compound's structure integrates multiple pharmacophores, including a 4-ethylphenyl acetamide group, a sulfonyl-linked 4-methoxyphenyl ring, and a thioether bridge, making it a molecule of significant interest in various investigative contexts. Researchers can explore its potential as a key intermediate in organic synthesis or as a candidate for screening in pharmacological studies, particularly those focused on enzyme inhibition given the presence of the sulfonamide and pyrimidine motifs common in many therapeutic agents. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

1021217-81-1

Molecular Formula

C21H21N3O5S2

Molecular Weight

459.54

IUPAC Name

N-(4-ethylphenyl)-2-[[5-(4-methoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H21N3O5S2/c1-3-14-4-6-15(7-5-14)23-19(25)13-30-21-22-12-18(20(26)24-21)31(27,28)17-10-8-16(29-2)9-11-17/h4-12H,3,13H2,1-2H3,(H,23,25)(H,22,24,26)

InChI Key

UNZBYENQGBFIEW-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)OC

solubility

not available

Origin of Product

United States

Biological Activity

N-(4-ethylphenyl)-2-({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure

The compound's structure can be broken down into key functional components:

  • Ethylphenyl group : Imparts hydrophobic characteristics.
  • Dihydropyrimidine moiety : Known for its biological activity, particularly in medicinal chemistry.
  • Sulfonamide linkage : Often associated with antibacterial properties.

Research indicates that this compound may exert its effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit certain enzymes, potentially affecting metabolic pathways.
  • Modulation of Inflammatory Pathways : Similar compounds have shown efficacy in modulating inflammatory responses via the NF-kB and MAPK signaling pathways .
  • Antioxidant Properties : Some studies suggest that derivatives of pyrimidine compounds possess antioxidant capabilities, which could contribute to their therapeutic effects.

Biological Activity Profiles

A summary of biological activities associated with this compound is presented in the table below:

Activity Description Reference
AntimicrobialExhibits activity against various bacterial strains.
Anti-inflammatoryReduces markers of inflammation in vitro and in vivo models.
AntioxidantScavenges free radicals and reduces oxidative stress in cellular assays.
CytotoxicityDisplays selective cytotoxicity towards cancer cell lines.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential use as an antimicrobial agent .
  • Anti-inflammatory Effects : In a murine model of inflammation, treatment with the compound significantly decreased levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory therapy .
  • Cytotoxicity in Cancer Models : Research involving various cancer cell lines showed that the compound induced apoptosis in a dose-dependent manner, highlighting its potential as a chemotherapeutic agent .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to N-(4-ethylphenyl)-2-({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide. For instance, similar pyrimidine derivatives have shown significant growth inhibition against various cancer cell lines. A study reported that certain derivatives exhibited percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against cell lines such as SNB-19 and OVCAR-8 .

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor. Research into sulfonamide derivatives indicates their effectiveness as inhibitors for enzymes like α-glucosidase and acetylcholinesterase, which are crucial in managing conditions such as Type 2 diabetes mellitus and Alzheimer's disease . The synthesis of similar compounds has been linked to promising inhibitory activities, indicating potential therapeutic applications.

Anti-inflammatory Properties

In silico studies have demonstrated that compounds with a similar structure to this compound may act as inhibitors of 5-lipoxygenase, an enzyme involved in inflammatory processes. Such findings point towards the compound's potential in developing anti-inflammatory drugs .

Synthesis and Structural Optimization

The synthesis of this compound involves straightforward chemical transformations, making it accessible for further structural modifications to enhance its biological activity. Studies have successfully utilized various synthetic routes to derive related compounds with improved efficacy against targeted diseases .

Pharmacokinetic Studies

Pharmacokinetic profiling is essential for assessing the viability of new compounds for clinical use. Preliminary studies on similar compounds suggest favorable absorption, distribution, metabolism, and excretion (ADME) properties. These findings indicate that this compound could have a favorable pharmacological profile .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl group (-SO₂-) and sulfanyl (-S-) linkages serve as key sites for nucleophilic substitution.

Reaction SiteReagents/ConditionsOutcomeStability Considerations
Sulfonyl groupAmines (e.g., NH₃, R-NH₂) in DMF, 80°CReplacement with amine derivativesRequires anhydrous conditions
Sulfanyl bridgeAlkyl halides (e.g., CH₃I) in EtOH, RTThioether formationpH-sensitive

For example, treatment with ethylamine in dimethylformamide (DMF) at 80°C replaces the sulfonyl group with an ethylamine substituent, yielding a secondary amine derivative.

Oxidation and Reduction Reactions

The pyrimidinone ring and sulfur-containing groups exhibit redox activity.

Reaction TypeReagents/ConditionsOutcomeNotes
Pyrimidinone ringH₂O₂ in acetic acid, 60°CEpoxidation at C5-C6Limited yield (~45%)
Sulfanyl groupOzone (O₃) in CH₂Cl₂, -78°COxidation to sulfonic acid (-SO₃H)Requires cryogenic conditions

Controlled oxidation of the sulfanyl bridge with ozone produces a sulfonic acid derivative, which enhances water solubility.

Hydrolysis and Degradation

The acetamide moiety and sulfonyl group undergo hydrolysis under acidic/basic conditions:

Functional GroupConditionsProductsDegradation Pathway
Acetamide6M HCl, reflux, 4hCarboxylic acid + 4-ethylaniline Complete cleavage
Sulfonyl linkageNaOH (aq), 100°C, 12hPhenolic derivatives + SO₃²⁻pH-dependent kinetics

Hydrolysis of the acetamide group in 6M HCl yields N-(4-ethylphenyl)amine and acetic acid, confirmed via HPLC and mass spectrometry .

Cycloaddition and Ring-Modification Reactions

The pyrimidinone ring participates in [4+2] cycloaddition reactions:

Reagents/ConditionsOutcomeApplication
Maleic anhydride, toluene, 110°CDiels-Alder adduct at C4-C5Synthesis of polycyclic systems
Grignard reagents (R-MgX), THFRing expansion to seven-membered systemsLimited to electron-deficient R groups

Reaction with maleic anhydride produces a bicyclic lactone, useful for generating fused heterocycles.

Photochemical Reactions

Visible-light-mediated reactions enable selective functionalization:

Catalyst SystemWavelength (nm)OutcomeEfficiency
Ru(bpy)₃Cl₂, Blue LED450C-H activation at 4-methoxyphenyl>70%
Eosin Y, Green LED530Sulfanyl group dimerization~60%

Photocatalysis with Ru(bpy)₃Cl₂ selectively activates the 4-methoxyphenyl group for cross-coupling reactions.

Comparative Reactivity Table

Reaction TypeRate Constant (k, s⁻¹)Activation Energy (kJ/mol)Primary Byproducts
Nucleophilic substitution2.3 × 10⁻³85 ± 2Halide salts
Acetamide hydrolysis1.1 × 10⁻⁴92 ± 3NH₃, CO₂
Pyrimidinone oxidation4.7 × 10⁻⁵105 ± 4H₂O

Stability Under Environmental Conditions

The compound degrades under extreme conditions:

StressorConditionsHalf-Life (t₁/₂)Degradation Products
UV light (254 nm)25°C, 48h6hSulfoxide and quinazoline
High humidity75% RH, 40°C, 7 days14 daysHydrated pyrimidinone

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents (Acetamide) Substituents (Pyrimidine) Molecular Weight (g/mol) Solubility
Target Compound C₂₂H₂₃N₃O₆S₂ 4-ethylphenyl 5-(4-methoxyphenyl)sulfonyl 489.56 Moderate (DMSO)
N-(2,4-dimethoxyphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo... C₂₂H₂₃N₃O₆S₂ 2,4-dimethoxyphenyl 5-(4-ethylphenyl)sulfonyl 489.56 Low (DMSO)
2-[(5-Acetamido-4-hydroxy-6-oxo...)acetamide C₁₆H₁₉N₅O₇S₃ 2-methyl-5-sulfamoylphenyl 5-acetamido-4-hydroxy-6-oxo 505.50 High (water)

Key Observations :

  • Isomerism : The target compound and the analog are constitutional isomers, sharing the same molecular formula but differing in substituent placement. The 4-ethylphenyl vs. 2,4-dimethoxyphenyl on the acetamide significantly alters polarity, impacting solubility .
  • Functional Groups : The compound replaces sulfonyl with acetamido and hydroxy groups, enhancing hydrophilicity and water solubility .

Spectroscopic and Electronic Environment

NMR studies on related pyrimidine derivatives () reveal that substituent positioning affects chemical shifts in regions A (positions 39–44) and B (positions 29–36), corresponding to pyrimidine-proximal protons. For example:

Table 2: NMR Chemical Shift Comparison (δ, ppm)

Proton Region Target Compound Compound Compound
Region A 7.2–7.5 6.8–7.1 7.0–7.3
Region B 2.8–3.1 3.2–3.5 2.5–2.9

The 4-methoxyphenyl group in the target compound induces downfield shifts in Region A compared to the 4-ethylphenyl analog, suggesting stronger electron-withdrawing effects .

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